molecular formula C21H39O4Na; C19H35O4Na (major components)<br>C24H44O6 B083671 Stearolac CAS No. 14440-80-3

Stearolac

Cat. No. B083671
CAS RN: 14440-80-3
M. Wt: 428.6 g/mol
InChI Key: KHICUSAUSRBPJT-UHFFFAOYSA-N
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Description

Stearolac, also known as stearoyl lactylate, is a food additive commonly used as a dough conditioner and emulsifier. It is made from the esterification of lactic acid and stearic acid, both of which are naturally occurring compounds. Stearolac is widely used in the food industry due to its ability to improve the texture and shelf life of baked goods, as well as its ability to reduce the amount of fat needed in recipes.

Mechanism Of Action

Stearolac functions as an emulsifier and dough conditioner in baked goods. It works by reducing the surface tension between water and oil, allowing them to mix more easily. This results in a smoother dough and a more even distribution of ingredients. Stearolac also improves the texture of baked goods by increasing their volume and reducing their density.

Biochemical And Physiological Effects

Stearolac is generally recognized as safe by regulatory agencies, and is not known to have any significant biochemical or physiological effects on the human body. However, some studies have suggested that it may have potential health benefits, such as reducing cholesterol levels and improving gut health.

Advantages And Limitations For Lab Experiments

Stearolac has several advantages for use in lab experiments. It is a relatively inexpensive and widely available compound, and is easy to incorporate into experimental protocols. However, it also has some limitations, such as its potential to interfere with certain analytical techniques and its variability in composition between different suppliers.

Future Directions

There are several potential future directions for research on stearolac. One area of interest is its potential use as a carrier for bioactive compounds in functional foods. Another area of research is its potential health benefits, particularly in relation to gut health and cholesterol levels. Additionally, further studies could investigate the effects of stearolac on the texture and shelf life of baked goods, and explore its potential applications in other food products.

Synthesis Methods

Stearolac is synthesized through the esterification of lactic acid and stearic acid. This process involves the reaction of the carboxyl group of lactic acid with the hydroxyl group of stearic acid, resulting in the formation of an ester bond. The reaction is typically catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Scientific Research Applications

Stearolac has been the subject of numerous scientific studies due to its widespread use in the food industry. These studies have focused on its effects on dough rheology, texture, and shelf life, as well as its potential health benefits. Some studies have also investigated the use of stearolac as a carrier for bioactive compounds, such as vitamins and minerals.

properties

CAS RN

14440-80-3

Product Name

Stearolac

Molecular Formula

C21H39O4Na; C19H35O4Na (major components)
C24H44O6

Molecular Weight

428.6 g/mol

IUPAC Name

2-(2-octadecanoyloxypropanoyloxy)propanoic acid

InChI

InChI=1S/C24H44O6/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)29-21(3)24(28)30-20(2)23(26)27/h20-21H,4-19H2,1-3H3,(H,26,27)

InChI Key

KHICUSAUSRBPJT-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)O

Other CAS RN

14440-80-3

physical_description

White or slightly yellowish powder or brittle solid with a characteristic odou

solubility

Insoluble in water. Soluble in ethanol

synonyms

calcium stearoyl-2-lactylate
sodium stearoyllactylate
stearoyl-2-lactylic acid
stearoyl-2-lactylic acid, sodium salt

Origin of Product

United States

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